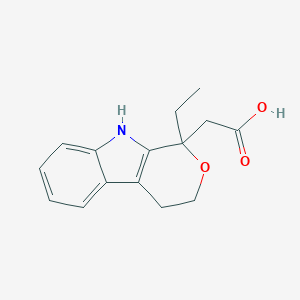

![molecular formula C19H14O7 B143464 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 1105697-83-3](/img/structure/B143464.png)

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

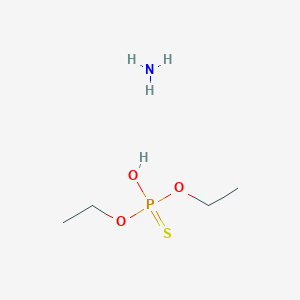

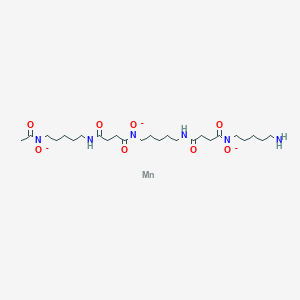

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a chromone derivative that has been extensively studied due to its potential use in a variety of areas. Chromones are derivatives of the chemical chromone, which is a type of flavonoid. Flavonoids are a type of natural product found in a variety of plants, and have been studied for their potential therapeutic applications. Chromones are some of the most studied flavonoids due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound, or 4-AOHC, is a chromone derivative that has been studied for its potential therapeutic applications.

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Organic Compounds

Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of various organic compounds, including pharmaceuticals like acetaminophen. These processes generate various by-products and involve complex mechanisms. For instance, the degradation pathway of acetaminophen via AOPs involves the formation of hydroquinone, benzoquinone, and acetamide among others, highlighting the intricate transformations organic compounds undergo in water treatment processes (Qutob et al., 2022).

Countercurrent Separation Techniques for Phytochemicals

Countercurrent separation (CCS) is a pivotal technique for isolating and purifying phenylethanoid glycosides and iridoids, demonstrating the importance of solvent systems in the extraction of complex organic molecules from natural sources (Luca et al., 2019). This review emphasizes the efficiency of CCS in purifying highly polar molecules, which could be relevant for isolating specific derivatives of complex compounds like the one .

Antioxidant Properties of Hydroxycinnamic Acids

The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), which share a functional resemblance with the queried compound, underline the importance of specific structural features for antioxidant activity. Modifications of the aromatic ring and the carboxylic function significantly influence the biological activities of these compounds (Razzaghi-Asl et al., 2013).

Synthesis of Unsymmetrically Substituted Coumarins

Selective modification of the hydroxy groups in coumarin derivatives has been a challenge in synthetic chemistry. The review on unsymmetrically substituted 5,7-dihydroxycoumarins provides insight into the selective modification of hydroxy groups, which is crucial for the synthesis of functionally diverse organic molecules (Fatykhov et al., 2020).

Mechanism of Action

4’,5-Di-O-acetyl Genistein, also known as [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, is a derivative of Genistein . Genistein is a major isoflavone found in soy and soy-based food products . This compound has drawn the attention of the scientific community due to its potential beneficial effects on grave human diseases, such as cancer .

Target of Action

Genistein’s primary targets include various cellular components involved in the regulation of cell cycle, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These targets play a crucial role in cell growth, proliferation, and survival .

Mode of Action

Genistein interacts with its targets to induce apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . For instance, it has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells .

Biochemical Pathways

Genistein affects several biochemical pathways. It inhibits cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These pathways are critical for cell growth, proliferation, and survival . The inhibition of these pathways can lead to the prevention of tumor development, metastasis, and enhanced cell survival .

Result of Action

The result of Genistein’s action at the molecular and cellular level includes the induction of apoptosis, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . These effects can lead to the prevention of tumor development and metastasis, and enhanced cell survival .

Action Environment

The action of 4’,5-Di-O-acetyl Genistein can be influenced by various environmental factors. For instance, the consumption of isoflavones like Genistein is several folds higher in Asian countries compared to western countries . This could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4’,5-Di-O-acetyl Genistein interacts with various enzymes and proteins. For instance, it has been shown to inhibit protein-tyrosine kinase and topoisomerase-II . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

4’,5-Di-O-acetyl Genistein has significant effects on various types of cells and cellular processes. It has the potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’,5-Di-O-acetyl Genistein involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can prevent cell differentiation and proliferation by increasing the activity of the tumor suppressor PTEN, which blocks Akt activation through PI3K dephosphorylation .

properties

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

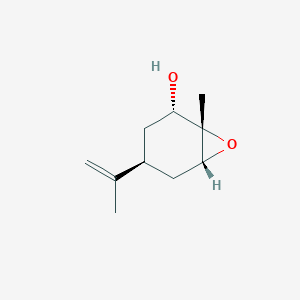

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)